1-bromo-4-{[(4-nitrophenyl)methyl]sulfanyl}benzene
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Overview
Description
1-bromo-4-{[(4-nitrophenyl)methyl]sulfanyl}benzene is an organic compound that belongs to the class of aromatic bromides It features a bromine atom attached to a benzene ring, which is further substituted with a sulfanyl group linked to a nitrophenylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-bromo-4-{[(4-nitrophenyl)methyl]sulfanyl}benzene can be synthesized through a multi-step process involving the following key reactions:
Nitration: The starting material, 4-bromotoluene, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to yield 4-bromo-2-nitrotoluene.
Thioether Formation: The nitro compound is then reacted with thiophenol in the presence of a base such as sodium hydroxide to form the corresponding thioether.
Reduction: The nitro group is reduced to an amine using a reducing agent like iron powder and hydrochloric acid.
Methylation: The amine is methylated using formaldehyde and formic acid to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reactions are carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-bromo-4-{[(4-nitrophenyl)methyl]sulfanyl}benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvent (e.g., dichloromethane).
Reduction: Reducing agents (e.g., iron powder, hydrochloric acid), solvent (e.g., ethanol).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Scientific Research Applications
1-bromo-4-{[(4-nitrophenyl)methyl]sulfanyl}benzene has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.
Chemical Biology: Utilized in studies involving the modification of biomolecules and the investigation of biological pathways.
Mechanism of Action
The mechanism of action of 1-bromo-4-{[(4-nitrophenyl)methyl]sulfanyl}benzene depends on the specific chemical reactions it undergoes. For example:
Substitution Reactions: The bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism.
Oxidation Reactions: The sulfanyl group is oxidized to a sulfoxide or sulfone through the transfer of oxygen atoms from the oxidizing agent.
Reduction Reactions: The nitro group is reduced to an amine through the transfer of electrons from the reducing agent.
Comparison with Similar Compounds
1-bromo-4-{[(4-nitrophenyl)methyl]sulfanyl}benzene can be compared with other similar compounds, such as:
1-bromo-4-nitrobenzene: Lacks the sulfanyl group and has different reactivity and applications.
4-bromo-1-nitrobenzene: Similar structure but different substitution pattern, leading to different chemical properties.
1-bromo-4-{[(4-methylphenyl)methyl]sulfanyl}benzene: Similar structure but with a methyl group instead of a nitro group, resulting in different reactivity.
The uniqueness of this compound lies in its combination of functional groups, which allows for a diverse range of chemical reactions and applications.
Properties
IUPAC Name |
1-[(4-bromophenyl)sulfanylmethyl]-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO2S/c14-11-3-7-13(8-4-11)18-9-10-1-5-12(6-2-10)15(16)17/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIWHZKQGPGABDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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